molecular formula C8H17NO3 B13416203 tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate

tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate

Cat. No.: B13416203
M. Wt: 175.23 g/mol
InChI Key: XASPGLPXANLVTJ-NTSWFWBYSA-N
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Description

tert-Butyl (2R,3S)-2-amino-3-hydroxybutanoate (CAS: 2375248-53-4) is a chiral β-hydroxy-α-amino acid ester derivative with a molecular formula of C₈H₁₈ClNO₃ and a molecular weight of 211.69 g/mol . It is commonly used as an intermediate in pharmaceutical synthesis due to its stereochemical specificity and protective tert-butyl group, which enhances stability during reactions. The compound is stored under inert conditions at 2–8°C to prevent degradation . Its safety profile includes GHS hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation), necessitating careful handling .

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate

InChI

InChI=1S/C8H17NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3/t5-,6+/m0/s1

InChI Key

XASPGLPXANLVTJ-NTSWFWBYSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC(C)(C)C)N)O

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2R,3S)-2-amino-3-hydroxybutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding keto acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amides.

Scientific Research Applications

Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Stereochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Functional Groups
tert-Butyl (2R,3S)-2-amino-3-hydroxybutanoate 2375248-53-4 C₈H₁₈ClNO₃ 211.69 (2R,3S) Amino, hydroxyl, tert-butyl ester
(2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid 101759-72-2 C₁₀H₁₉NO₅ 233.26 (2S,3R) tert-Butoxycarbonyl, methylamino
tert-Butyl (2R,3R)-3-amino-2-hydroxybutanoate 204587-91-7 C₈H₁₇NO₃ 175.23 (2R,3R) Amino, hydroxyl, tert-butyl ester
tert-Butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate 119626-06-1 C₁₄H₂₁NO₃ 251.32 (2R,3S) Phenyl, amino, hydroxyl

Key Observations :

  • The (2R,3R) diastereomer (CAS 204587-91-7) has a lower molecular weight due to the absence of a chloride ion compared to the hydrochloride form of the target compound .
  • Introduction of a phenyl group (CAS 119626-06-1) increases hydrophobicity, making it suitable for lipophilic drug synthesis .
  • The (2S,3R)-configured compound (CAS 101759-72-2) includes a tert-butoxycarbonyl (Boc) protective group, which is absent in the target molecule, altering its reactivity in peptide coupling .

Table 2: Physicochemical and Hazard Comparison

Compound Name Storage Conditions Solubility (Predicted) GHS Hazard Statements
This compound 2–8°C, inert atmosphere Polar aprotic solvents H315, H319
(2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid Room temperature DMSO, methanol H302 (oral toxicity), H315, H319, H335 (respiratory irritation)
tert-Butyl (2R,3R)-3-amino-2-hydroxybutanoate Not specified Not reported No data available
tert-Butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate Not specified Organic solvents Not reported

Key Observations :

  • The target compound’s hydrochloride form requires stringent storage conditions compared to non-ionic analogs .
  • The (2S,3R) analog (CAS 101759-72-2) exhibits higher toxicity (H302, H335), limiting its use in unprotected environments .

Biological Activity

Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate is a chiral amino acid derivative that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including an amino group, a hydroxyl group, and a tert-butyl group, allow it to engage in various biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C8H17NO3, with a molecular weight of 175.23 g/mol. The presence of functional groups enables it to form hydrogen bonds with biological macromolecules, influencing their activity and stability.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism involves:

  • Substrate Activity : Acting as a substrate for enzymatic reactions.
  • Inhibition : Potentially inhibiting certain enzymes by competing for binding sites or altering their conformation.

This dual functionality makes it a valuable tool for studying enzyme kinetics and protein-ligand interactions .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Modulation : The compound can modulate enzyme activity through its interactions with active sites, influencing metabolic pathways.
  • Antimicrobial Properties : While initial studies have shown limited antibacterial effects, it has demonstrated broad-spectrum antifungal activity against clinically relevant pathogens .

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study explored the interaction of this compound with various enzymes. It was found to enhance the activity of certain aminotransferases, suggesting its role as a potential cofactor or activator in metabolic processes .
  • Therapeutic Applications :
    • Research has indicated that compounds similar to this compound may have therapeutic potential in treating metabolic disorders due to their ability to influence amino acid metabolism .
  • Synthetic Applications :
    • The compound serves as an important building block in organic synthesis and has been utilized in the development of novel pharmaceuticals. Its structural characteristics facilitate the synthesis of complex molecules through selective reactions .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityEnzyme ModulationTherapeutic Potential
This compoundLimited antibacterial; broad antifungalYesHigh
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoateModerate antibacterialYesModerate
(2S,3R)-Methyl 2-amino-3-hydroxybutanoateLimited antibacterialYesLow

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